molecular formula C16H20N4O3 B2718831 1-ethyl-4-(4-methylpiperazin-1-yl)-3-nitroquinolin-2(1H)-one CAS No. 433325-06-5

1-ethyl-4-(4-methylpiperazin-1-yl)-3-nitroquinolin-2(1H)-one

Cat. No. B2718831
CAS RN: 433325-06-5
M. Wt: 316.361
InChI Key: APBPNOZRRMZBEG-UHFFFAOYSA-N
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Description

The compound “1-ethyl-4-(4-methylpiperazin-1-yl)-3-nitroquinolin-2(1H)-one” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are important in the field of medicinal chemistry due to their diverse biological activities .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Quinoline derivatives, for example, can undergo a variety of reactions .

Scientific Research Applications

Synthesis and Biological Activity

  • A study presented the synthesis of benzimidazoles containing a piperazine skeleton, exploring their potential as glucosidase inhibitors with antioxidant activity. This research underscores the compound's utility in developing therapeutic agents with dual functions, showcasing the importance of piperazine derivatives in medicinal chemistry (Özil, Baltaş, & Parlak, 2018).

Chemical Structure and Crystallography

  • Lomefloxacinium picrate's structure was detailed, highlighting the molecular interactions and conformations that contribute to its crystal packing and stability. Such studies are crucial for understanding drug-receptor interactions and optimizing drug design (Jasinski et al., 2011).

Anticancer Potential

  • Isoquino[4,3-c]cinnolin-12-ones were identified as novel agents targeting topoisomerase I with significant cytotoxicity, illustrating the role of quinoline derivatives in cancer therapy development (Ruchelman et al., 2004).

Synthetic Applications

  • The reactions of N-aminoquinolones with ketones, exploring a new synthetic pathway to tricyclic quinoline carboxylic acids, demonstrate the compound's utility in organic synthesis and the development of novel chemical entities (Chupakhin et al., 1992).

Metal Complex Formation

  • The synthesis of a zinc(II) complex with a quinoline derivative underlines the importance of such compounds in forming metal complexes, which could have applications ranging from catalysis to material science (Qi, Huang, & An, 2008).

Antimalarial Research

  • Quinoline derivatives have also been studied for their potential as antimalarial agents, showcasing the versatility of these compounds in addressing various infectious diseases (Barlin & Jiravinyu, 1990).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Some quinoline derivatives have been found to have antineoplastic activity by inhibiting the MAP kinase pathway .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some related compounds, such as (4-Methyl-piperazin-1-yl)-acetonitrile, have been classified as Acute Tox. 4 Oral - Eye Irrit. 2 .

Future Directions

The future directions in the study of a compound often involve exploring its potential applications, particularly in medicine and industry. Quinoline derivatives, for instance, are valuable in drug research and development due to their interesting pharmaceutical and biological activities .

properties

IUPAC Name

1-ethyl-4-(4-methylpiperazin-1-yl)-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-3-19-13-7-5-4-6-12(13)14(15(16(19)21)20(22)23)18-10-8-17(2)9-11-18/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBPNOZRRMZBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-4-(4-methylpiperazin-1-yl)-3-nitroquinolin-2(1H)-one

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